molecular formula C30H33N3O3 B11093522 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11093522
M. Wt: 483.6 g/mol
InChI Key: NELLOWWVGCNFIB-UHFFFAOYSA-N
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Description

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by the presence of butyl, anilino, phenyl, and nitrophenyl groups attached to a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrrolone structure, followed by the introduction of the butyl, anilino, phenyl, and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include butyl bromide, aniline, phenylboronic acid, and nitrobenzene, under conditions such as reflux in organic solvents and the use of catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems can be employed to achieve a more sustainable and versatile production method, allowing for better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitrophenyl group.

    Substitution: The butyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions often involve refluxing in organic solvents, the use of catalysts, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce different functional groups in place of the butyl or phenyl groups.

Scientific Research Applications

3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.

Uniqueness

The uniqueness of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of butyl, anilino, phenyl, and nitrophenyl groups, which confer

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

4-(4-butylanilino)-1-(4-butylphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H33N3O3/c1-3-5-7-22-9-15-25(16-10-22)31-28-21-29(24-13-19-27(20-14-24)33(35)36)32(30(28)34)26-17-11-23(12-18-26)8-6-4-2/h9-21,29,31H,3-8H2,1-2H3

InChI Key

NELLOWWVGCNFIB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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